2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile
Description
2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile is a fluorinated heterocyclic compound with the molecular formula C10H6F2N2O2. It belongs to the class of benzo[d]oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C10H6F2N2O2 |
|---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-1,3-benzoxazol-7-yl]acetonitrile |
InChI |
InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-3-1-2-6(4-5-13)8(7)15-10/h1-3,9H,4H2 |
InChI Key |
VPEZAVAZLQQMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)OC(F)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of 2-aminobenzoxazole as a precursor, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyanation to introduce the difluoromethoxy and acetonitrile groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 2-Mercaptobenzoxazole
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
